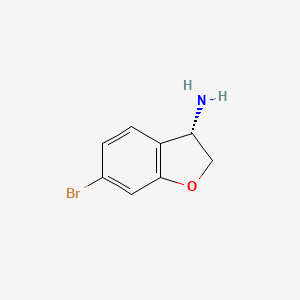

(S)-6-Bromo-2,3-dihydrobenzofuran-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,10H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHJNJHULJJTSD-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=C(O1)C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 6 Bromo 2,3 Dihydrobenzofuran 3 Amine and Its Chiral Analogues

Retrosynthetic Strategies for Halogenated Dihydrobenzofuran Amines

Retrosynthetic analysis provides a logical framework for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. nih.gov For halogenated dihydrobenzofuran amines like (S)-6-Bromo-2,3-dihydrobenzofuran-3-amine, the primary disconnections involve the C-N bond and the C-O or C-C bonds that form the dihydrofuran ring.

A common retrosynthetic approach for this class of compounds begins with the disconnection of the C3-amine bond, leading to a 3-functionalized 6-bromo-2,3-dihydrobenzofuran (B67905) intermediate. This intermediate can be a ketone, alcohol, or halide, which can then be converted to the amine. Further disconnection of the dihydrofuran ring can proceed via two main intramolecular cyclization pathways: O-C2 bond formation or C3-C3a bond formation. An O-C2 bond formation strategy would typically start from a substituted 2-allylphenol (B1664045) derivative. Alternatively, a C3-C3a bond formation approach might involve an intramolecular reaction of a suitably functionalized phenol (B47542). Intermolecular strategies, such as [3+2] cycloaddition reactions, represent another viable retrosynthetic avenue, assembling the dihydrobenzofuran core from two separate fragments. nih.gov

Enantioselective Synthesis of this compound

The development of enantioselective methods is crucial for accessing the desired (S)-enantiomer of 6-Bromo-2,3-dihydrobenzofuran-3-amine. These approaches can be broadly categorized into catalyst-mediated reactions, chiral auxiliary-based syntheses, and biocatalytic transformations.

Chiral catalysts have been instrumental in the asymmetric synthesis of dihydrobenzofurans. Both organocatalysis and metal catalysis have demonstrated considerable success in establishing the stereocenter at the C3 position.

Organocatalysis: Chiral phosphoric acids have been employed in asymmetric [3+2] cycloadditions of quinones with ene- and thioene-carbamates to produce 3-amino-2,3-dihydrobenzofurans with high yields and excellent enantioselectivities. researchgate.net Bifunctional aminothioureas have also been utilized to facilitate enantioselective intramolecular aza-Michael additions of α,β-unsaturated carboxylic acids, affording chiral dihydrobenzofurans in high yields and enantiomeric excesses. organic-chemistry.org

Metal Catalysis: A variety of transition metals, including rhodium, palladium, iridium, copper, and nickel, have been used to catalyze the enantioselective synthesis of chiral dihydrobenzofurans. rsc.orgnih.gov For instance, iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones, in the presence of a chiral bisphosphine ligand, yields 3-substituted dihydrobenzofurans with high enantioselectivity. nii.ac.jp Similarly, palladium-catalyzed Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes, using a chiral phosphoramidite (B1245037) ligand (TY-Phos), provide a route to chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org Copper-catalyzed asymmetric intramolecular addition of aryl pinacolboronic esters to unactivated ketones has also been developed for the enantioselective synthesis of 2,3-dihydrobenzofuran-3-ol derivatives. rsc.org

Below is a table summarizing selected metal-catalyzed enantioselective syntheses of dihydrobenzofuran derivatives:

| Catalyst System | Reaction Type | Substrates | Product Type | Enantiomeric Excess (ee) |

| Cationic Iridium / Chiral Bisphosphine | Intramolecular Hydroarylation | m-Allyloxyphenyl ketones | 3-Substituted Dihydrobenzofurans | High |

| Palladium / TY-Phos | Heck/Tsuji-Trost Reaction | o-Bromophenols and 1,3-Dienes | Chiral Substituted 2,3-Dihydrobenzofurans | Excellent |

| Copper(I) / Chiral Ligand | Asymmetric Intramolecular Addition | Aryl Pinacolboronic Esters and Ketones | 2,3-Dihydrobenzofuran-3-ols | High |

| Rhodium(III) / Chiral Ligand | C-H Activation / Carbooxygenation | N-Phenoxyacetamides and 1,3-Dienes | Dihydrobenzofurans | High |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org While specific examples for the synthesis of this compound are not extensively reported, the general principles of this methodology can be applied. For instance, a chiral auxiliary, such as a pseudoephedrine amide, could be attached to a precursor molecule to control the stereoselective formation of the dihydrofuran ring or the introduction of the amine functionality. After the desired stereochemistry is established, the auxiliary is cleaved to yield the enantiomerically enriched product.

Biocatalysis offers a powerful and environmentally friendly approach to stereoselective synthesis. hims-biocat.eu Engineered enzymes, in particular, have shown great promise in the synthesis of chiral dihydrobenzofurans.

Engineered myoglobins have been utilized for the highly diastereo- and enantioselective cyclopropanation of benzofurans, leading to stereochemically dense 2,3-dihydrobenzofurans with excellent enantiopurity (>99.9% de and ee). nih.govrochester.edu This biocatalytic strategy provides an efficient route to valuable scaffolds for medicinal chemistry. rochester.edu Another chemoenzymatic approach involves the lipase-mediated kinetic resolution of 1-aryl-2-propanols or the bioreduction of the corresponding ketones, followed by an intramolecular cyclization to furnish enantiopure 2,3-dihydrobenzofurans. acs.org Furthermore, amine dehydrogenases (AmDHs) and transaminases are effective biocatalysts for the asymmetric amination of ketones, which could be a key step in the synthesis of chiral 3-amino-dihydrobenzofurans. researchgate.net

Diastereoselective Synthetic Routes to 2,3-Disubstituted Dihydrobenzofurans

For the synthesis of chiral analogues of this compound that are substituted at the C2 position, diastereoselective control is essential.

Domino, or cascade, reactions provide an efficient means of constructing complex molecules in a single step from simple starting materials. Asymmetric domino annulation reactions have been developed for the synthesis of functionalized 2,3-dihydrobenzofurans. For example, a Cs2CO3-catalyzed domino reaction of chiral salicyl N-phosphonyl imines with bromomalonates has been reported. researchgate.net A novel domino annulation between sulfur ylides and salicyl N-thiophosphinyl imines allows for the synthesis of highly substituted trans-2,3-dihydrobenzofurans with high yield and excellent chemo- and stereoselectivity. researchgate.net Additionally, a one-pot rhodium-catalyzed C-H functionalization/organocatalyzed oxa-Michael addition cascade reaction enables the stereodivergent synthesis of diverse 2,3-disubstituted dihydrobenzofurans with good yields and high levels of stereoselectivity. researchgate.net

The following table highlights key aspects of domino annulation reactions for dihydrobenzofuran synthesis:

| Reaction Type | Reactants | Catalyst/Promoter | Product | Stereoselectivity |

| Domino Annulation | Chiral Salicyl N-Phosphonyl Imines and Bromomalonates | Cs2CO3 | Functionalized 2,3-Dihydrobenzofurans | Asymmetric |

| Domino Annulation | Sulfur Ylides and Salicyl N-Thiophosphinyl Imines | - | trans-2,3-Dihydrobenzofurans | High Chemo- and Stereoselectivity |

| C-H Functionalization / Oxa-Michael Addition | Benzamides and other substrates | Rhodium catalyst and Organocatalyst | 2,3-Disubstituted Dihydrobenzofurans | Stereodivergent |

Intramolecular Michael Additions

Intramolecular Michael addition reactions represent a powerful and widely utilized strategy for the construction of the 2,3-dihydrobenzofuran (B1216630) core. This approach typically involves the cyclization of a suitably substituted phenol derivative where a nucleophilic phenolic oxygen attacks an α,β-unsaturated system within the same molecule. The use of organocatalysis, in particular, has enabled significant advancements in the asymmetric synthesis of chiral dihydrobenzofurans, providing access to specific enantiomers with high levels of stereocontrol. nih.govacs.org

One effective method involves the organocatalytic intramolecular oxy-Michael addition of ε-hydroxy-α,β-unsaturated ketones. For instance, bifunctional organocatalysts, such as those derived from thiourea (B124793) and cinchona alkaloids, have been shown to effectively promote the asymmetric cyclization, yielding a variety of 2-substituted THF derivatives in excellent yields and high enantioselectivity. nih.gov A stereodivergent synthesis has been developed using a Lewis-base-promoted Michael addition/lactonization of enone acids. nih.gov Depending on the catalyst employed, either syn or anti diastereoisomers can be selectively obtained. Commercially available (S)-(−)-tetramisole hydrochloride typically yields syn-2,3-dihydrobenzofurans with high diastereoselectivity and enantioselectivity, while cinchona alkaloid-derived catalysts can produce the corresponding anti-diastereoisomers. nih.gov

Another approach utilizes a primary amine-thiourea organocatalyst for the intramolecular Michael addition of keto-nitroolefins, generated from readily available salicylaldehydes. acs.org This method has proven effective for synthesizing trans-dihydrobenzofurans in high yields and with excellent enantioselectivities (94% to >99% ee) and good to excellent trans/cis diastereomeric ratios. acs.org The reaction demonstrates broad substrate scope, accommodating both electron-rich and electron-deficient salicylaldehydes with various substitution patterns. acs.org

The following table summarizes representative organocatalysts and their performance in the asymmetric intramolecular Michael addition for dihydrobenzofuran synthesis.

| Catalyst/Promoter | Substrate Type | Product Configuration | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| (S)-(−)-Tetramisole hydrochloride | Enone acids | syn | up to 99:1 | up to 99% |

| Cinchona alkaloid derivative | Enone acids | anti | up to 10:90 | up to 99% |

| Primary amine-thiourea (glucosyl scaffold) | Keto-nitroolefins | trans | 84:16 to 96:4 | 94% to >99% |

Radical Cyclization Approaches

Radical cyclization offers a complementary strategy for the formation of the dihydrobenzofuran ring system. These methods typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization onto an unsaturated bond. A common approach is the generation of aryl radicals from o-alkenyloxyarene diazonium salts. rsc.org The treatment of these precursors with reagents like tributyltin hydride (Bu₃SnH) in diethyl ether (Et₂O) or sodium iodide (NaI) in acetone (B3395972) (Me₂CO) can efficiently form dihydrobenzofuran derivatives. rsc.org

More complex, fused tricyclic benzofuran (B130515) derivatives can also be synthesized via radical cascade cyclizations. For example, treatment of propargyl iodophenol derivatives that have a tethered alkene can induce a radical cascade reaction. The initially generated vinyl radical intermediate reacts with the internal alkene, leading to the formation of tricyclic 3-alkylidene dihydrobenzofurans in yields ranging from 25% to 93%. researchgate.net These products can then serve as precursors for further transformations into 3,4-fused tricyclic benzofurans. researchgate.net

The key steps in these radical-based syntheses are summarized below:

| Precursor Type | Radical Generation Method | Key Intermediate | Product Type |

| o-Alkenyloxyarene diazonium salts | Bu₃SnH–Et₂O or NaI–Me₂CO | Aryl radical | Dihydrobenzofuran derivatives |

| Propargyl iodophenol derivatives | Radical initiator | Vinyl radical | Tricyclic 3-alkylidene dihydrobenzofurans |

Bromination Strategies for Dihydrobenzofuran Derivatives

The introduction of a bromine atom onto the benzofuran or dihydrobenzofuran skeleton is a key step in the synthesis of compounds like this compound. Bromination can occur either on the aromatic ring or on a side chain, depending on the substrate and reaction conditions.

For the aromatic ring, electrophilic bromination is a common strategy. Phenyltrimethylammonium (B184261) tribromide (PTT) has been identified as an efficient, selective, and stable crystalline reagent for bromination, serving as a "greener" alternative to liquid bromine. jocpr.com Kinetic studies on the bromination of 2-acetyl benzofurans with PTT in acetic acid have shown that the reaction leads to the formation of 2-bromoacetyl benzofurans, indicating bromination on the side chain under these conditions. jocpr.com However, base-catalyzed bromination reactions can lead to ring bromination, often resulting in a mixture of mono-, di-, and tri-bromo derivatives. jocpr.com

In a synthetic route towards 6-APB, a related benzofuran, 3-bromophenol (B21344) was used as a starting material. wikipedia.org This was converted through several steps into a mixture of 4-bromo-1-benzofuran and 6-bromo-1-benzofuran, which were then separated. wikipedia.org This highlights a strategy where the bromine atom is incorporated from the very beginning of the synthetic sequence, starting with a pre-brominated phenol. This approach avoids potential issues with regioselectivity during a late-stage bromination of the dihydrobenzofuran ring.

Green Chemistry Principles Applied to Dihydrobenzofuran Synthesis

The principles of green and sustainable chemistry are increasingly being applied to the synthesis of heterocyclic compounds like dihydrobenzofurans. These efforts focus on improving efficiency, reducing waste, and utilizing more environmentally benign reagents and reaction conditions. rsc.orgnih.gov

One sustainable approach involves the use of visible light as a renewable energy source to promote reactions. A method for the synthesis of 2,3-dihydrobenzofuran chalcogenides has been developed that proceeds under visible light irradiation, simplifying reaction conditions and aligning with green chemistry principles. mdpi.com This method offers a promising alternative to traditional synthetic strategies. mdpi.com

Furthermore, the use of transition metal-free synthetic protocols has gained significant attention. nih.gov These include reactions promoted by visible light, electrocatalysis, and Brønsted or Lewis acids. Catalyst-free synthesis also holds considerable importance from a green chemistry perspective. nih.gov For example, a non-catalyst reaction between substituted salicylaldehydes and sulfoxonium ylide in dichloromethane (B109758) (CH₂Cl₂) can produce dihydrobenzofurans in high yields (80%–89%). The reaction proceeds through a sulfur ylide attack on the carbonyl carbon, followed by proton transfer, dehydration, and a [4+2] cyclization. nih.gov

The selection of safer and more efficient brominating agents, such as the previously mentioned phenyltrimethylammonium tribromide (PTT), also contributes to the greening of synthetic processes. PTT is a stable, crystalline solid that is easier and safer to handle than elemental bromine, reducing potential hazards. jocpr.com

Chemical Reactivity and Derivatization of S 6 Bromo 2,3 Dihydrobenzofuran 3 Amine

Functional Group Transformations on the Amine Moiety

The primary amine at the C3 position is a nucleophilic center, readily undergoing transformations common to aliphatic amines. These reactions are fundamental for incorporating the dihydrobenzofuran core into larger molecular frameworks, often through the formation of amide, sulfonamide, or urea (B33335) linkages.

Key transformations include:

Acylation: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., triethylamine, pyridine) yields the corresponding N-acylated derivatives. This is a standard method for linking the amine to various carboxylic acid-containing fragments.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in a basic medium affords stable sulfonamides. This transformation is frequently employed in medicinal chemistry to introduce sulfonyl groups that can act as hydrogen bond acceptors or mimics of other functional groups.

Alkylation: The amine can be mono- or di-alkylated using alkyl halides. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, provides a controlled method for introducing substituted alkyl groups.

Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates leads to the formation of corresponding ureas and thioureas, which are important pharmacophores in many biologically active compounds.

These transformations allow for the systematic modification of the molecule's properties, such as solubility, polarity, and ability to interact with biological targets.

Table 1: Representative Transformations of the Amine Moiety

| Reaction Type | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | Amide | Base (e.g., Et3N), DCM, 0 °C to rt |

| Sulfonylation | Tosyl Chloride | Sulfonamide | Pyridine, DCM, 0 °C to rt |

| Reductive Amination | Acetone (B3395972), NaBH(OAc)3 | Secondary Amine | DCE, rt |

| Urea Formation | Phenyl Isocyanate | Urea | THF, rt |

Aromatic Substitutions on the Benzofuran (B130515) Ring

While the benzofuran ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the fused ether ring, the existing substituents (bromo and alkoxy ether) direct the position of further functionalization. The primary amine is typically protected (e.g., as an amide) before attempting such reactions to prevent side reactions and deactivation of the ring. The bromine atom and the ether oxygen influence the regioselectivity of incoming electrophiles, generally directing them to the positions ortho and para to the activating ether group, although steric hindrance is also a factor.

Palladium-Mediated Coupling Reactions (e.g., Suzuki-Mura, Buchwald-Hartwig)

The aryl bromide at the C6 position is a key handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for elaborating the benzofuran scaffold.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent (boronic acid or boronic ester). sigmaaldrich.comlookchem.com It is widely used to introduce aryl, heteroaryl, or vinyl substituents at the C6 position. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₃PO₄), and a suitable solvent system. sigmaaldrich.comaccelachem.com The versatility and functional group tolerance of the Suzuki coupling make it highly valuable for synthesizing diverse libraries of compounds. lookchem.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl bromide and a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos). This allows for the introduction of a variety of amino groups at the C6 position, replacing the bromine atom. The choice of ligand, base (often a strong base like NaOtBu), and solvent is crucial for achieving high yields.

Table 2: Palladium-Catalyzed Coupling Reactions at the C6-Position

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Product Feature |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-phenyl derivative |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 6-morpholinyl derivative |

Regioselective and Stereoselective Functionalization of the Dihydrofuran Ring

Further functionalization of the dihydrofuran ring, beyond the existing amine at C3, is challenging but can provide access to novel analogs with multiple stereocenters. Reactions targeting the C2 position or other sites on the dihydrofuran ring must be carefully designed to control regioselectivity and maintain the stereochemical integrity of the C3 amine. Methods may include selective oxidation to introduce a carbonyl group, followed by nucleophilic addition, or metal-catalyzed C-H activation protocols. The development of such methodologies is an active area of research for creating complex heterocyclic systems.

Synthesis of Complex Scaffolds Incorporating the (S)-6-Bromo-2,3-dihydrobenzofuran-3-amine Moiety

This compound serves as a crucial starting material for the synthesis of complex, biologically active molecules. Its utility lies in the ability to sequentially or concurrently modify its multiple reactive sites. A typical synthetic strategy might involve:

Protection and/or functionalization of the amine: An initial acylation or sulfonylation of the C3-amine.

Cross-coupling at the aromatic ring: A Suzuki or Buchwald-Hartwig reaction at the C6-bromo position to build the core scaffold.

Deprotection and further derivatization: Removal of the amine protecting group, followed by attachment of a different functional group.

This step-wise approach allows for the construction of intricate molecular architectures. The dihydrobenzofuran moiety is a common feature in natural products and pharmaceuticals, and this specific chiral bromo-amino derivative provides a direct route to enantiomerically pure targets, which is critical for developing selective therapeutic agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2,3 Dihydrobenzofuran Amines

Rational Design of (S)-6-Bromo-2,3-dihydrobenzofuran-3-amine Analogues

The rational design of analogues based on the 2,3-dihydrobenzofuran (B1216630) scaffold involves a systematic approach to modify the core structure to enhance affinity for a specific biological target and improve drug-like properties. This process often begins with a lead compound, which may be identified through screening or from natural products, and then iteratively optimized.

Medicinal chemistry campaigns have utilized the 2,3-dihydrobenzofuran core as a chemical platform to develop diverse compound libraries. nih.gov For instance, by combining computational methods like molecular docking with experimental screening, researchers have successfully identified potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1, a key enzyme in inflammation. nih.gov Starting from a low-affinity natural product, this dual approach allowed for the targeted design of derivatives with significantly improved biological activity in the low micromolar range. nih.gov

Another strategy involves conformational constraint, where a flexible molecule is locked into a more rigid conformation that mimics its bioactive shape. This was employed in the development of potent GPR119 agonists, where a lead compound was evolved into a series of dihydrobenzofuran derivatives using computer-assisted modeling to guide the design. rsc.org This approach not only improved potency but also led to compounds with favorable metabolic stability and ion channel activity profiles. rsc.org The design process for these analogues typically explores modifications at three key positions: the aromatic ring (e.g., bromine substitution), the dihydrofuran ring, and the amine substituent.

Positional Effects of Bromine Substitution on Biological Activity

The position of a halogen substituent on the aromatic ring of a pharmacologically active molecule is a critical determinant of its biological activity. nih.gov Halogens can form "halogen bonds"—an attractive interaction with nucleophilic sites on a biological target—which can substantially improve binding affinity. nih.gov The specific location of the halogen influences the molecule's electronic properties and its ability to fit within a receptor's binding pocket.

While direct comparative studies on bromine positional isomers of 2,3-dihydrobenzofuran-3-amine are not extensively documented in public literature, valuable insights can be drawn from structurally related aminopropyl benzofurans. A study comparing positional isomers 5-(2-aminopropyl)benzofuran (B1244649) (5-APB) and 6-(2-aminopropyl)benzofuran (B1241680) (6-APB) revealed significant differences in their pharmacological profiles at monoamine transporters. researchgate.net The oxygen atom in the para-position relative to the aminopropyl group (as in 5-APB) resulted in higher potency at the serotonin (B10506) transporter (SERT) compared to the meta-position (as in 6-APB). researchgate.net This suggests that placing the bromine atom at the 6-position, as in this compound, would confer a distinct pharmacological profile compared to isomers with bromine at the 4-, 5-, or 7-positions.

Furthermore, studies on other dihydrobenzofuran analogues of psychoactive compounds have quantified the energetic contribution of bromine substitution. The addition of a bromine atom to the aromatic ring was found to contribute a significant 2.4-3.2 kcal/mol to the free energy of binding at the 5-HT2 receptor. nih.govresearchgate.net This enhancement in binding energy is greater than what would be expected from simple hydrophobic interactions alone, pointing to a more specific and critical interaction with the receptor. nih.govresearchgate.net

Table 1: Effect of Substituent Position on Monoamine Transporter Inhibition for Aminopropyl Benzofuran (B130515) Analogs Data adapted from a study on rat synaptosomes.

| Compound | Position of Aminopropyl Group | SERT Kᵢ (nM) | DAT Kᵢ (nM) | NAT Kᵢ (nM) |

| 5-APB | 5-position | 129 | 117 | 4,013 |

| 6-APB | 6-position | 3,212 | 719 | 1,607 |

SERT: Serotonin Transporter; DAT: Dopamine (B1211576) Transporter; NAT: Noradrenaline Transporter. A lower Kᵢ value indicates higher binding affinity.

Influence of Amine Substituents on Target Affinity and Selectivity

In a series of N-substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives, a scaffold closely related to dihydrobenzofurans, optimization of the N-substituent was key to achieving a desirable profile as potential atypical antipsychotic agents. researchgate.net The study explored a range of substituents, leading to the identification of a compound with high affinity for dopamine D₂ and serotonin 5-HT₁ₐ receptors, while having significantly lower affinity for other receptors, thereby improving selectivity and reducing the potential for side effects. researchgate.net

Similarly, research on dihydrodibenzofuran derivatives as inhibitors of Casein Kinase 2 (CK2) demonstrated the importance of the amine substituent. researchgate.net A series of secondary and tertiary enaminoketones were synthesized with various N-substituents. researchgate.net The nature of these substituents played a crucial role in the inhibitory potency against the kinase. Secondary amines in this series were stabilized by an intramolecular hydrogen bond, which influenced their preferred conformation and, consequently, their biological activity. researchgate.net These examples underscore that modifications to the amine group are a powerful tool for optimizing the pharmacological profile of 3-amino-2,3-dihydrobenzofuran analogues.

Stereoisomeric Effects on Pharmacological Activity and Binding Modes

The C3 carbon of this compound is a chiral center, meaning the compound exists as two non-superimposable mirror images, or enantiomers: (S) and (R). It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles because biological targets like receptors and enzymes are themselves chiral. medwinpublishers.com

One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable effects. wvu.edu Therefore, evaluating the individual enantiomers of a chiral drug is a critical aspect of drug development.

While specific pharmacological comparisons of the (S) and (R) enantiomers of 6-Bromo-2,3-dihydrobenzofuran-3-amine are not widely published, studies on other chiral dihydrobenzofuran derivatives clearly demonstrate the principle of enantioselectivity. In a study of enantiomeric dihydrobenzofuran neolignans isolated from Crataegus pinnatifida, the two enantiomers displayed different degrees of neuroprotective activity against H₂O₂-induced cell injury. nih.gov One enantiomer, 1b , exhibited noticeable neuroprotective activity across a range of concentrations, whereas its mirror image, 1a , only showed a protective effect at lower concentrations. nih.gov This difference in activity highlights that even subtle changes in the three-dimensional arrangement of atoms can lead to distinct interactions with biological systems, likely through different binding modes at the target site.

Table 2: Enantioselectivity in the Neuroprotective Activity of Dihydrobenzofuran Neolignans Data shows cell viability in H₂O₂-injured SH-SY5Y cells treated with different concentrations of enantiomers.

| Compound | Concentration (µM) | Cell Viability (%) |

| Model (H₂O₂) | - | 52.3 ± 2.5 |

| 1a | 0.1 | 71.4 ± 3.1 |

| 1a | 1 | 65.2 ± 3.8 |

| 1a | 10 | 58.7 ± 2.9 |

| 1b | 0.1 | 75.6 ± 4.2 |

| 1b | 1 | 72.1 ± 3.5 |

| 1b | 10 | 69.8 ± 3.3 |

Modulation of Physicochemical Properties (e.g., metabolic stability, protein binding, solubility) through Structural Modifications

Beyond pharmacological activity, the success of a drug candidate depends on its physicochemical and pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Structure-Property Relationship (SPR) studies aim to optimize these properties through targeted structural modifications. Key parameters include metabolic stability, solubility, and plasma protein binding.

In a drug discovery program focused on developing 2,3-dihydrobenzofuran-based inhibitors for the Bromo and Extra Terminal Domain (BET) family of proteins, researchers actively sought to improve these properties. nih.gov An initial lead compound, while potent, suffered from poor solubility and suboptimal metabolic stability in rat hepatocytes. nih.gov The goal was to develop analogues with improved aqueous solubility (specifically, FaSSIF >100 µg mL⁻¹) and better metabolic stability (rat hepatocyte in vitro clearance <1.0 mL min⁻¹ g⁻¹). nih.gov

One successful strategy involved blocking a key site of metabolism by introducing a quaternary center into the 2,3-dihydrobenzofuran core. This modification prevented enzymatic degradation at that position, significantly improving metabolic stability. nih.gov This structural change also had the beneficial effect of improving solubility. The research led to the development of an inhibitor that was not only highly potent and selective but also possessed high solubility and good in vivo pharmacokinetic profiles in both rats and dogs. nih.gov This demonstrates how rational structural modifications to the dihydrobenzofuran scaffold can effectively address challenges related to physicochemical and metabolic properties.

Table 3: Physicochemical and Metabolic Stability Data for Optimized 2,3-Dihydrobenzofuran Analogues

| Compound | Modification | Chrom LogD | Solubility (µg mL⁻¹) | Rat Hepatocyte Clearance (mL min⁻¹ g⁻¹) |

| Lead Compound 6 | - | 2.9 | ≥128 | 1.8 |

| Optimized Compound 71 | Quaternary center added | 2.7 | ≥144 | 0.8 |

Chrom LogD is a measure of lipophilicity.

Biological and Pharmacological Research on S 6 Bromo 2,3 Dihydrobenzofuran 3 Amine Derivatives

In Vitro Target Identification and Validation Studies

In vitro studies are fundamental in identifying the specific molecular targets with which a compound and its derivatives interact. For derivatives of (S)-6-Bromo-2,3-dihydrobenzofuran-3-amine, these investigations have spanned several important target classes, including epigenetic readers, molecular chaperones, and neurotransmitter receptors.

A significant area of research for 2,3-dihydrobenzofuran (B1216630) derivatives has been the inhibition of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which are key epigenetic regulators. These proteins, including BRD2, BRD3, BRD4, and BRDT, contain two conserved bromodomains, BD1 and BD2, that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby regulating gene transcription.

Research has focused on developing derivatives that selectively target the second bromodomain (BD2) over the first (BD1). This selectivity is sought after as it may offer a therapeutic advantage and a differentiated safety profile compared to pan-BET inhibitors. A series of 2,3-dihydrobenzofurans has been optimized for this purpose, leading to the identification of highly potent and selective BD2 inhibitors. nih.govnih.gov Through strategic modifications, including the insertion of a quaternary center into the dihydrobenzofuran core to block metabolic pathways and improve solubility, compounds with exceptional selectivity were developed. nih.govnih.gov One notable example, inhibitor 71 (GSK852), demonstrated a remarkable 1000-fold selectivity for BD2 over BD1. nih.govnih.gov This line of research underscores the viability of the 2,3-dihydrobenzofuran scaffold for creating highly selective epigenetic modulators.

Table 1: BD2-Selective BET Inhibitor Activity

| Compound | Target | Selectivity | Reference |

|---|---|---|---|

| GSK852 (Inhibitor 71) | BET Bromodomains | 1000-fold selective for BD2 over BD1 | nih.govnih.gov |

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are implicated in cancer progression. nih.govnih.gov Inhibition of Hsp90 is a validated strategy in oncology research. nih.govresearchgate.net However, a review of the scientific literature did not yield specific studies focused on this compound derivatives as inhibitors of Hsp90. Research on Hsp90 inhibitors has largely centered on other chemical scaffolds. nih.govnih.gov

The benzofuran (B130515) and dihydrobenzofuran cores are present in various compounds known to interact with the serotonergic system. nih.govnih.gov Research into aminopropyl and aminoalkyl derivatives of these scaffolds has revealed significant activity at serotonin (B10506) (5-HT) receptors and transporters.

Structurally related compounds, such as 6-(2-aminopropyl)benzofuran (B1241680) (6-APB) and 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB), have been characterized pharmacologically. nih.govwikipedia.org These compounds act as monoamine transporter blockers and also interact directly with serotonin receptors. nih.gov Specifically, many benzofuran derivatives exhibit agonist activity at 5-HT2A and 5-HT2B receptors. nih.gov Furthermore, dedicated research has been conducted to synthesize benzofuran derivatives with dual affinity for the 5-HT1A receptor and the serotonin transporter (SERT), highlighting the tunability of this scaffold for specific serotonergic profiles. nih.gov Other efforts have focused on developing aminoalkylbenzofurans as specific 5-HT2C receptor agonists. google.com

Table 2: Serotonergic Activity of Benzofuran Analogs

| Compound | Target | Activity / Affinity | Reference |

|---|---|---|---|

| 6-APB | SERT | Ki = 2,698 nM | wikipedia.org |

| 6-APB | 5-HT2 Receptors | Agonist | wikipedia.org |

| Benzofuran Derivatives | 5-HT2A / 5-HT2B | Partial Agonists | nih.gov |

| Benzofuran Derivatives | 5-HT1A / SERT | Dual Affinity | nih.gov |

Derivatives based on the benzofuran scaffold have also been explored for their potential to act as ligands for melatonin (B1676174) receptors (MT1 and MT2), which are G-protein coupled receptors involved in regulating circadian rhythms.

A series of N-(2-phenylbenzofuran-3-yl) ethyl amide and N-(2-arylalkylbenzofuran-3-yl) ethyl amide derivatives were synthesized and evaluated for their binding affinity at both MT1 and MT2 subtypes. nih.gov The study found that substitutions at the C-2 position of the benzofuran ring significantly influenced both affinity and functional activity. For instance, a 2-phenyl substitution resulted in an agonist compound that bound more strongly than melatonin itself, while a 2-benzyl group led to selective MT2 antagonists. nih.gov This demonstrates that the benzofuran core is a suitable template for developing potent and selective melatonin receptor modulators.

Table 3: Melatonin Receptor Ligand Activity of Benzofuran Derivatives

| Compound Class | Target | Activity Profile | Reference |

|---|---|---|---|

| 2-Phenylbenzofuran Derivatives | MT1 / MT2 | Agonist (Higher affinity than melatonin) | nih.gov |

| 2-Benzylbenzofuran Derivatives | MT1 / MT2 | Selective MT2 Antagonist | nih.gov |

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a vast majority of clinically used drugs. nih.govnih.gov Assessing the potential for new chemical entities to inhibit these enzymes is a critical step in drug discovery to predict potential drug-drug interactions. nih.gov Despite the importance of this profiling, a review of the available scientific literature did not identify specific studies detailing the inhibitory activity of this compound derivatives against major CYP450 isoforms.

Mechanistic Elucidation of Biological Actions in Cellular Systems

The most well-elucidated cellular mechanism for this class of compounds relates to their activity as BET inhibitors. In various cancer cell lines, these inhibitors function by directly competing with acetylated lysines for binding to the bromodomain pockets of BET proteins. nih.govresearchgate.net

This competitive binding displaces BET proteins, particularly BRD4, from chromatin. nih.gov BRD4 is critically involved in the transcriptional activation of key oncogenes, such as MYC, and pro-inflammatory genes regulated by pathways like NF-κB. researchgate.netnih.gov By displacing BRD4 from super-enhancer regions that drive the expression of these genes, BET inhibitors cause a rapid and potent downregulation of their transcription. researchgate.netnih.gov This disruption of oncogenic and inflammatory gene expression programs leads to downstream cellular effects, including cell cycle arrest and apoptosis in malignant cells. researchgate.net The selective targeting of BD2 may modulate these effects in a manner distinct from pan-BET inhibitors, potentially impacting a different subset of genes or having a lesser effect on globally expressed genes.

Preclinical Animal Model Studies (e.g., in vivo proof-of-concept for target engagement, pharmacokinetic profiles in rodents)

While comprehensive preclinical data for derivatives of this compound are not extensively detailed in publicly available literature, the broader class of 2,3-dihydrobenzofuran amines has been subject to preliminary in vivo evaluation in rodent models. These studies provide foundational insights into the potential pharmacokinetic profiles and target engagement of this chemical series.

One area of investigation has been the evaluation of 2,3-dihydrobenzofuran analogues of psychoactive phenethylamines. For instance, studies in rats have been conducted to assess the in vivo activity of compounds where the 2,3-dihydrobenzofuran ring system serves as a conformationally restricted mimic of a dimethoxyphenyl moiety. In these experiments, target engagement was demonstrated through drug-discrimination paradigms, a behavioral assay that indicates a compound's ability to produce specific subjective effects similar to a known reference drug, thereby providing in vivo proof-of-concept for its interaction with the intended biological target.

For example, 2,3-dihydrobenzofuran analogues of hallucinogenic amphetamines have been evaluated in rats trained to discriminate the effects of lysergic acid diethylamide (LSD). The results from these studies indicated that the dihydrobenzofuran derivatives could produce effects comparable to their more flexible counterparts, confirming that the rigidified scaffold successfully engages the target receptor in a living system. nih.gov

The following table summarizes representative in vitro and in vivo data for 2,3-dihydrobenzofuran analogues compared to their flexible counterparts from a study on hallucinogenic phenethylamines, illustrating target engagement.

| Compound | In Vitro Receptor Affinity (Ki, nM) | In Vivo Drug Discrimination (ED50, mg/kg) |

| 1-(2,5-dimethoxyphenyl)-2-aminopropane | 10.8 | 1.5 |

| 1-(5-methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropane | 12.6 | 2.2 |

| 1-(2,5-dimethoxy-4-bromophenyl)-2-aminopropane (DOB) | 0.4 | 0.06 |

| 1-(7-bromo-5-methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropane | 0.3 | 0.08 |

Data sourced from a study on 2,3-dihydrobenzofuran analogues of hallucinogenic phenethylamines. nih.gov

Role as Bioisosteres for Rigidifying Aromatic Methoxy (B1213986) Groups in Ligand Design

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a drug's pharmacological profile, is a cornerstone of modern medicinal chemistry. cambridgemedchemconsulting.comprinceton.edu The this compound scaffold serves as an excellent example of a non-classical bioisostere, specifically employed to rigidify the structure of ligands that typically feature an aromatic methoxy group.

In many pharmacologically active molecules, such as certain phenethylamines, the orientation of one or more methoxy groups on an aromatic ring is crucial for optimal interaction with the target receptor. However, the free rotation around the aryl-oxygen bond of a methoxy group introduces conformational flexibility. This flexibility can be entropically unfavorable for receptor binding, as the molecule must adopt a specific, higher-energy conformation to fit into the binding pocket.

By incorporating the methoxy group's oxygen atom and the adjacent aromatic carbon into a dihydrofuran ring, as seen in the 2,3-dihydrobenzofuran-3-amine structure, the conformational freedom of the original methoxy group is eliminated. This rigidification locks the substituent in a conformation that is presumed to be bioactive. Research has demonstrated that such 2,3-dihydrobenzofuran analogues can effectively model the active conformation of the parent molecules containing flexible methoxy groups. nih.gov

For instance, in the context of hallucinogenic phenethylamines, the dihydrofuran ring of compounds like 1-(5-methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropane is designed to mimic the active conformation of the 2- and 5-methoxy groups of compounds such as 1-(2,5-dimethoxyphenyl)-2-aminopropane. nih.gov The comparable biological activity of these rigid analogues to their flexible counterparts in both in vitro receptor binding assays and in vivo behavioral studies in rats supports the hypothesis that the rigid scaffold successfully enforces the desired bioactive conformation. nih.gov

This strategy of using a fused ring system to constrain a flexible side chain offers several potential advantages in ligand design:

Enhanced Potency: By pre-organizing the molecule in its active conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity and potency.

Improved Selectivity: A more rigid ligand may fit more precisely into the intended target's binding site, leading to fewer off-target interactions and improved selectivity.

Metabolic Stability: The ether linkage within the dihydrofuran ring may be less susceptible to O-demethylation, a common metabolic pathway for aromatic methoxy groups, potentially improving the compound's pharmacokinetic profile.

The 2,3-dihydrobenzofuran scaffold is considered a "privileged structure" in drug design, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This versatility, combined with its utility as a bioisosteric replacement for a methoxy-substituted phenyl ring, makes the this compound moiety and its derivatives valuable tools in the development of novel therapeutic agents.

Computational and Theoretical Chemistry Applications to S 6 Bromo 2,3 Dihydrobenzofuran 3 Amine

Molecular Docking and Ligand-Protein Interaction Analysis for Target Binding

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This technique is widely used to forecast the binding mode and affinity of a small molecule ligand, such as (S)-6-Bromo-2,3-dihydrobenzofuran-3-amine, to the active site of a target protein.

The process involves preparing the 3D structures of both the ligand and the protein. The ligand's conformational flexibility is often explored, while the protein is typically kept rigid, although flexible docking protocols are also utilized. Scoring functions are then used to estimate the binding energy and rank the different binding poses. The results can reveal key intermolecular interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the ligand-protein complex. nih.gov For instance, in studies of other heterocyclic compounds, docking has been instrumental in understanding how ligands interact with key residues in protein binding pockets. researchgate.netresearchgate.net

A hypothetical molecular docking study of this compound against a potential target, such as a kinase or a receptor, would aim to identify the most stable binding pose and the primary interactions driving the binding. The amine group could act as a hydrogen bond donor or acceptor, the bromine atom could participate in halogen bonding, and the benzofuran (B130515) scaffold could engage in hydrophobic or π-stacking interactions.

Illustrative Data Table: Hypothetical Docking Results

| Target Protein | Binding Pose Rank | Estimated Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Kinase A | 1 | -8.5 | Asp145, Leu83 | Hydrogen Bond, Hydrophobic |

| Kinase A | 2 | -8.2 | Lys67, Phe144 | Hydrogen Bond, π-stacking |

| Receptor B | 1 | -7.9 | Tyr210, Val150 | Hydrogen Bond, Hydrophobic |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) can provide detailed information about molecular orbitals, charge distribution, and reactivity indices. researchgate.net

For this compound, these calculations can predict its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. Furthermore, mapping the Molecular Electrostatic Potential (MEP) can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. This information is valuable for predicting how the molecule might interact with other molecules or participate in chemical reactions. researchgate.net

Illustrative Data Table: Calculated Quantum Chemical Properties

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Region of electron donation |

| LUMO Energy | -1.5 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability |

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. By systematically rotating the rotatable bonds of this compound and calculating the potential energy for each conformation, an energy landscape can be mapped.

Illustrative Data Table: Relative Energies of Stable Conformers

| Conformer ID | Dihedral Angle (C2-C3-N-H) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 | 60° | 0.00 | 75.2 |

| 2 | 180° | 1.25 | 15.5 |

Molecular Dynamics Simulations to Explore Ligand-Receptor Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. An MD simulation of the this compound-protein complex can provide insights into the stability of the binding pose predicted by molecular docking and the dynamic behavior of the complex. nih.gov

By simulating the system for several nanoseconds or even microseconds, researchers can observe the flexibility of the ligand in the binding pocket, the stability of key interactions, and the role of solvent molecules. nih.gov Analysis of the simulation trajectory can yield information on Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand. Such simulations can offer a more realistic and dynamic picture of the ligand-receptor interaction compared to the static view provided by docking. nih.gov

Illustrative Data Table: MD Simulation Analysis Parameters

| Parameter | Average Value | Interpretation |

|---|---|---|

| RMSD of Ligand | 1.5 Å | Ligand remains stably bound in the active site. |

| RMSF of Protein Active Site Residues | 0.8 Å | Active site residues show minimal flexibility. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.com These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of related compounds and then using statistical methods to correlate these descriptors with the observed activity or property.

For a series of derivatives of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme. mdpi.com This would involve synthesizing and testing a range of analogues with different substituents. The resulting model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. A QSPR model could similarly be used to predict properties like solubility or metabolic stability.

Illustrative Data Table: Example QSAR Equation and Descriptors

| Model Equation | pIC50 = 0.5LogP - 0.2TPSA + 1.5*nHD + 3.4 |

|---|---|

| Descriptor | Description |

| LogP | Octanol-water partition coefficient (hydrophobicity) |

| TPSA | Topological Polar Surface Area (polarity) |

| nHD | Number of Hydrogen Bond Donors |

| Statistical Parameter | Value |

| R² (Correlation Coefficient) | 0.85 |

Advanced Analytical Methodologies for Research on S 6 Bromo 2,3 Dihydrobenzofuran 3 Amine

High-Resolution Spectroscopic Techniques (NMR, Mass Spectrometry, IR Spectroscopy) for Structural Elucidation

Structural elucidation is the foundational step in the analysis of a novel or synthesized compound. High-resolution spectroscopic methods provide detailed information about the molecular framework, connectivity of atoms, and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for determining the precise structure of (S)-6-Bromo-2,3-dihydrobenzofuran-3-amine in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the protons on the dihydrofuran ring, and the amine protons. The protons on the chiral center (C3) and the adjacent methylene (B1212753) group (C2) form a complex splitting pattern (diastereotopic protons) that can be analyzed to determine their coupling constants and relative stereochemistry.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show characteristic signals for the aromatic carbons (some showing the effect of bromine substitution), the two aliphatic carbons of the dihydrofuran ring, and the chiral carbon bearing the amine group.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H | ~6.8-7.5 | m (multiplet) | Three distinct signals corresponding to protons at C4, C5, and C7. |

| CH-NH₂ (C3) | ~4.5-5.0 | t (triplet) or dd (doublet of doublets) | Position is influenced by solvent and concentration. Coupling to C2 protons. |

| O-CH₂ (C2) | ~4.2-4.8 | m (multiplet) | Two diastereotopic protons, each appearing as a doublet of doublets, coupling to each other and the C3 proton. |

| NH₂ | ~1.5-3.0 | s (singlet, broad) | Chemical shift is variable and the signal may exchange with D₂O. |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula (C₈H₈BrNO). nih.gov The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da ([M+H]⁺ and [M+H+2]⁺). uni.lu

Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated. researchgate.net This pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the dihydrobenzofuran core and the positions of the bromo and amine substituents.

Predicted Mass Spectrometry Data

| Analysis | Expected Result | Significance |

|---|---|---|

| Molecular Formula | C₈H₈BrNO | Confirms elemental composition. |

| Monoisotopic Mass | 212.9789 Da | Used for HRMS identification. nih.gov |

| Molecular Ion (ESI-MS) | [M+H]⁺ at m/z 213.9862 / 215.9842 | Confirms molecular weight and presence of one bromine atom. uni.lu |

| Major Fragments (MS/MS) | Loss of NH₃, cleavage of the dihydrofuran ring | Provides structural confirmation. |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400-3250 (two bands) orgchemboulder.com |

| Primary Amine (N-H) | Bend (Scissoring) | 1650-1580 orgchemboulder.com |

| Aromatic (C-H) | Stretch | ~3100-3000 |

| Aromatic (C=C) | Ring Stretch | ~1600 and ~1475 |

| Aliphatic (C-H) | Stretch | ~2960-2850 |

| Aryl Ether (Ar-O-C) | Asymmetric Stretch | ~1250 |

| Bromo-Aryl (C-Br) | Stretch | ~600-500 |

Chromatographic Techniques (HPLC, GC) for Purity, Isolation, and Enantiomeric Purity Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for resolving its stereoisomers.

Purity and Isolation Analysis

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with additives like formic acid or trifluoroacetic acid) is a standard method for assessing the chemical purity of the compound. A UV detector is typically used for quantification.

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is also suitable for purity analysis, particularly for assessing volatile impurities. researchgate.net Derivatization of the amine group may sometimes be necessary to improve peak shape and thermal stability.

Enantiomeric Purity Analysis Since the biological activity of chiral molecules often resides in a single enantiomer, verifying the enantiomeric purity is critical.

Chiral HPLC: This is the most common and reliable method for determining enantiomeric excess (ee). The technique uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are highly effective for separating a wide range of chiral amines. researchgate.net A mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol) is typically used in normal-phase mode. researchgate.net The ratio of the two enantiomers is determined by integrating the areas of their respective peaks.

Typical Conditions for Chiral HPLC Separation

| Parameter | Typical Condition |

|---|---|

| Chiral Stationary Phase | Immobilized Polysaccharide (e.g., cellulose or amylose derivatives) |

| Column | Chiralpak IA, IB, IC, etc. |

| Mobile Phase | n-Hexane / Isopropanol (with or without an amine additive like diethylamine) |

| Detection | UV (e.g., at 220 or 280 nm) |

| Flow Rate | 0.5 - 1.0 mL/min |

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound or a salt thereof can be grown, this technique can provide a wealth of information:

Molecular Conformation: It reveals the exact conformation of the dihydrofuran ring and the orientation of the amine and bromo substituents.

Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles, which can be compared with theoretical calculations.

Absolute Stereochemistry: For a chiral, non-centrosymmetric crystal, the use of anomalous dispersion effects allows for the unambiguous determination of the absolute configuration at the C3 chiral center, confirming it as (S). researchgate.net This is crucial for validating the stereochemistry of the synthetic route.

Intermolecular Interactions: It shows how the molecules pack in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds involving the amine group, which are critical for understanding the solid-state properties of the compound.

Although a specific crystal structure for this exact compound is not publicly available, analysis of similar bromo-substituted heterocyclic structures provides insight into the expected molecular packing and interactions. researchgate.netnih.gov

Advanced hyphenated techniques (e.g., LC-MS/MS) for Metabolite Identification in Research Models

Understanding the metabolic fate of a compound is essential in research. Advanced hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for identifying metabolites in complex biological matrices like liver microsomes, hepatocytes, or plasma. nih.govijpras.com

The process typically involves incubating this compound in an in vitro or in vivo research model. The resulting mixture is then analyzed by a high-resolution LC-MS system, such as an LC-Q/TOF (Quadrupole Time-of-Flight). nih.gov

The analytical workflow includes:

Separation: Metabolites and the parent drug are separated by HPLC.

Detection and Identification: The mass spectrometer detects potential metabolites by searching for predicted mass shifts corresponding to common metabolic reactions (biotransformations). nih.gov

Structural Confirmation: The structure of a potential metabolite is confirmed by acquiring its MS/MS fragmentation spectrum and comparing it to the parent drug's spectrum. The shift in fragment masses can pinpoint the site of metabolic modification. researchgate.net

Potential Biotransformations and Corresponding Mass Shifts

| Metabolic Reaction | Description | Mass Shift (Da) |

|---|---|---|

| Hydroxylation | Addition of an -OH group, likely on the aromatic ring. | +15.9949 |

| N-Acetylation | Addition of an acetyl group to the primary amine. | +42.0106 |

| Glucuronidation | Conjugation with glucuronic acid on the amine or a hydroxylated metabolite. | +176.0321 |

| Sulfation | Conjugation with a sulfate (B86663) group. | +79.9568 |

Spectroscopic Methods for Studying Ligand-Protein Interactions

To investigate the mechanism of action of this compound, it is crucial to study its interaction with target proteins. Spectroscopic methods provide valuable insights into binding events and their consequences on protein structure.

Fluorescence Spectroscopy: This technique can be used to measure the binding affinity between the compound and a target protein. researchgate.net Many proteins contain fluorescent amino acids (tryptophan, tyrosine). The binding of a ligand in the vicinity of these residues can cause a quenching (decrease) of the intrinsic protein fluorescence. encyclopedia.pub By titrating the protein with increasing concentrations of the compound and monitoring the fluorescence quenching, a binding constant (Kd), which indicates the affinity of the interaction, can be calculated. mdpi.comnih.gov

Future Research Directions and Translational Challenges for Dihydrobenzofuran Amines

Development of Next-Generation Stereoselective Synthetic Strategies

The precise control of stereochemistry is paramount in medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. For dihydrobenzofuran amines, the development of highly efficient and stereoselective synthetic methods is a critical ongoing research area.

Recent advancements have moved beyond classical approaches, focusing on transition-metal catalysis and organocatalysis to achieve high levels of enantioselectivity and diastereoselectivity. nih.govresearchgate.net Modern synthetic strategies aim to construct the dihydrobenzofuran core with desired stereochemistry in a single step from readily available starting materials. organic-chemistry.org

Key future directions in synthesis include:

Asymmetric Catalysis: Expanding the toolkit of chiral catalysts, including those based on rhodium, palladium, and copper, to drive reactions toward the desired stereoisomer with high enantiomeric excess (>99% ee) and diastereomeric ratios (>20:1 dr). nih.gov For instance, recent reports have highlighted rhodium-catalyzed asymmetric synthesis of 2,3-dihydrobenzofurans via stereoselective interception of phenolic oxonium ylides. nih.gov

C-H Activation: Utilizing transition-metal-catalyzed C-H activation strategies to form the dihydrobenzofuran ring system. This approach offers an atom-economical route by directly functionalizing otherwise inert C-H bonds. organic-chemistry.org

Domino and Tandem Reactions: Designing multi-step reaction sequences that occur in a single pot (domino or tandem reactions) to improve efficiency, reduce waste, and streamline the synthesis of complex dihydrobenzofuran derivatives. researchgate.net

Flow Chemistry and Photochemistry: Implementing sustainable technologies like visible-light-mediated synthesis and flow chemistry to enable safer, more scalable, and efficient production of these compounds. mdpi.com

Table 1: Comparison of Modern Stereoselective Synthetic Approaches

| Catalytic System | Key Reaction Type | Selectivity Achieved | Reference |

|---|---|---|---|

| Rhodium / Asymmetric Phosphoric Acid | Mannich Type Interception | >99% ee, >20:1 dr | nih.gov |

| Palladium / Chiral Ligand | Heck/Cacchi Reactions | 84–97% ee | nih.gov |

| Chiral Bifunctional Thiourea (B124793) | Dearomative Cyclization | 93–>99% ee, >20:1 dr | researchgate.net |

Exploration of Novel Biological Targets and Therapeutic Areas

The dihydrobenzofuran scaffold is a versatile pharmacophore present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. researchgate.netnih.govfrontiersin.org The presence of a bromine atom and an amine group on the (S)-6-Bromo-2,3-dihydrobenzofuran-3-amine structure suggests potential for diverse biological interactions.

Future research will focus on expanding the therapeutic applications of this class of compounds by:

Systematic Screening: Employing high-throughput screening methods to test libraries of dihydrobenzofuran derivatives against a wide range of biological targets.

Neurodegenerative Diseases: Investigating the potential of these compounds in Alzheimer's disease, given that the benzofuran (B130515) scaffold has shown promise in inhibiting beta-amyloid aggregation and acting on other relevant pathways. frontiersin.orgnih.govnih.gov

Oncology: Exploring anticancer applications, as studies have shown that benzofuran derivatives, particularly those with halogen substitutions like bromine, can exhibit potent anti-inflammatory and cytotoxic effects in cancer cell lines. nih.govmdpi.commdpi.com The anti-inflammatory properties are particularly relevant for cancers associated with chronic inflammation. mdpi.com

Infectious Diseases: Evaluating activity against various pathogens, building on the known antifungal, antibacterial, and antimalarial activities reported for other members of the dihydrobenzofuran family. cnr.itresearchgate.net

Deepening Mechanistic Understanding at the Molecular and Cellular Level

A significant challenge in translating promising compounds into clinical therapies is the lack of a deep understanding of their mechanism of action. For dihydrobenzofuran amines, future research must move beyond identifying what they do (e.g., inhibit cancer cell growth) to understanding how they do it at a molecular level.

Key research objectives include:

Target Identification and Validation: Using chemical proteomics and other advanced techniques to identify the specific protein targets with which these compounds interact.

Structural Biology: Obtaining co-crystal structures of dihydrobenzofuran amines bound to their biological targets to visualize the precise molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding and activity.

Cellular Pathway Analysis: Employing systems biology approaches to map the downstream cellular pathways that are modulated upon compound binding. This includes investigating effects on signaling cascades, gene expression, and metabolic pathways. For example, some benzofuran derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2) expression, key mediators of inflammation. mdpi.com

Design and Synthesis of Multi-Target Directed Ligands

Complex multifactorial diseases like Alzheimer's and cancer often involve multiple pathological pathways, making it difficult to achieve efficacy with a single-target drug. frontiersin.orgnih.gov The development of multi-target directed ligands (MTDLs)—single molecules designed to interact with two or more distinct biological targets—is a promising therapeutic strategy. acs.org

The dihydrobenzofuran scaffold is an excellent starting point for designing MTDLs due to its chemical tractability and proven activity against multiple target classes. frontiersin.org Future research in this area will involve:

Pharmacophore Hybridization: Rationally designing new molecules by combining the key structural features of a dihydrobenzofuran amine with pharmacophores known to interact with other relevant targets. mdpi.com For instance, tacrine-benzofuran hybrids have been developed as potential MTDLs for Alzheimer's disease, aiming to inhibit both acetylcholinesterase and amyloid-beta aggregation. nih.gov

Fragment-Based Design: Fusing or linking the dihydrobenzofuran core to other molecular fragments that confer additional desired activities, such as metal chelation or antioxidant properties, which are relevant for neurodegenerative disorders. nih.gov

Optimizing Polypharmacology: Systematically modifying the dihydrobenzofuran amine structure to fine-tune its activity profile against multiple targets, aiming for a synergistic therapeutic effect while minimizing off-target toxicities.

Application of Artificial Intelligence and Machine Learning in Dihydrobenzofuran Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability, thereby accelerating research and reducing costs. nih.govresearchgate.net

For the dihydrobenzofuran class, AI and ML can be applied in several key areas:

Predictive Modeling: Developing ML models to predict the biological activity, physicochemical properties, and potential toxicity of novel dihydrobenzofuran derivatives before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates for synthesis and testing.

De Novo Drug Design: Using generative AI models to design entirely new dihydrobenzofuran-based molecules with desired properties. These models can learn the underlying "rules" of molecular design from existing data and generate novel structures optimized for specific targets. youtube.com

Synthesis Planning: Applying AI algorithms to devise the most efficient and robust synthetic routes for complex dihydrobenzofuran targets, potentially accelerating the discovery-to-synthesis timeline.

Drug Repurposing: Utilizing ML to screen existing databases of compounds, including known dihydrobenzofurans, to identify potential new therapeutic uses for diseases they were not originally developed for. nih.govresearchgate.net

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of (S)-6-Bromo-2,3-dihydrobenzofuran-3-amine?

The synthesis typically involves bromination and stereoselective amination steps. For example, bromination of dihydrobenzofuran precursors at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions . Subsequent chiral resolution via chiral HPLC or asymmetric catalysis ensures enantiomeric purity, as evidenced by the availability of (S)-enantiomer-specific products . Key intermediates, such as 6-bromo-2,3-dihydrobenzofuran, are often synthesized via cyclization of halogenated phenols .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR are essential for verifying the benzofuran backbone and bromine/amine substituents .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated in structurally similar benzofuran-3-amine derivatives .

- Chiral HPLC : Validates enantiomeric purity (>95% for research-grade material) .

- Mass Spectrometry (MS) : Confirms molecular weight (214.06 g/mol) and fragmentation patterns .

Advanced: How can researchers ensure enantiomeric purity during synthesis or isolation of the (S)-enantiomer?

- Chiral Stationary Phases : Use columns like Chiralpak® IA/IB for HPLC separation .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL derivatives) to direct stereochemistry during amination .

- Salt Formation : Hydrochloride salts (e.g., this compound hydrochloride) stabilize the amine and simplify crystallization .

Advanced: What challenges arise when modifying the core structure of this compound for structure-activity relationship (SAR) studies?

- Regioselectivity : Bromine at the 6-position may sterically hinder modifications at adjacent positions .

- Amine Reactivity : The primary amine can participate in undesired side reactions (e.g., acylation, oxidation), requiring protective strategies like Boc or Fmoc groups .

- Solubility : Hydrophobic benzofuran cores necessitate polar solvents (e.g., DMSO) or pro-drug approaches for biological assays .

Advanced: How should researchers address contradictions in reported physicochemical or biological data for this compound?

- Reproduce Synthesis : Validate synthetic routes and purity (>98% by HPLC) to rule out batch variability .

- Control Crystallization Conditions : Polymorphism or solvate formation can alter melting points and solubility .

- Standardize Bioassays : Use consistent cell lines (e.g., E. coli for antimicrobial tests) and positive controls to compare activity data .

Basic: What are the key physicochemical properties of this compound?

- Molecular Formula : CHBrNO .

- Storage : Store at 2–8°C under inert atmosphere to prevent oxidation .

- Hydrogen Bonding : The amine group participates in N–H···O interactions, influencing crystal packing and solubility .

Advanced: What biological activities are hypothesized or explored for this compound?

- Antimicrobial Potential : Analogous halogenated benzofuran-amines exhibit activity against Gram-positive bacteria via membrane disruption .

- Enzyme Inhibition : The amine group may act as a hydrogen-bond donor in kinase or protease binding pockets .

- Neuropharmacology : Benzofuran scaffolds are studied for serotonin receptor modulation, though specific data for this compound are pending .

Advanced: How does hydrogen bonding influence the physicochemical behavior of this compound?

Hydrogen bonds between the amine and adjacent oxygen in the dihydrofuran ring stabilize the molecule in a planar conformation, as shown in X-ray structures of related compounds. This impacts solubility (polarity) and solid-state stability .

Basic: What safety precautions are recommended for handling this compound?

- Hazard Statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .

- PPE : Use gloves, goggles, and fume hoods during synthesis.

- Waste Disposal : Neutralize amines with dilute HCl before disposal .

Advanced: What role does this compound play in drug discovery pipelines?

It serves as a chiral building block for:

- Anticancer Agents : Bromine enhances electrophilicity for covalent binding to target proteins .

- Antiviral Prodrugs : Amine groups facilitate functionalization with phosphate esters for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products